molecular formula C7H4Cl2N2 B7903616 2-(2,6-Dichloropyridin-3-yl)acetonitrile CAS No. 58596-63-7

2-(2,6-Dichloropyridin-3-yl)acetonitrile

Cat. No.: B7903616
CAS No.: 58596-63-7
M. Wt: 187.02 g/mol
InChI Key: ALHUEZNKFDLZHY-UHFFFAOYSA-N
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Description

2-(2,6-Dichloropyridin-3-yl)acetonitrile is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two chlorine atoms at the 2nd and 6th positions of the pyridine ring and a nitrile group attached to the 3rd position via an acetonitrile linkage. It is widely used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichloropyridin-3-yl)acetonitrile typically involves the reaction of 2,6-dichloropyridine with acetonitrile in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution on the 2,6-dichloropyridine. The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can lead to higher yields and purity of the final product. Additionally, the recovery and recycling of catalysts and solvents are crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichloropyridin-3-yl)acetonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

Scientific Research Applications

2-(2,6-Dichloropyridin-3-yl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichloropyridin-3-yl)acetonitrile depends on its specific application. In biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors. The presence of the nitrile group allows it to form strong interactions with active sites, while the chlorine atoms can enhance its binding affinity and specificity. The exact molecular targets and pathways involved vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloropyridine: Lacks the acetonitrile group but shares the same chlorinated pyridine core.

    3-Cyanopyridine: Contains a nitrile group at the 3rd position but lacks the chlorine atoms.

    2,6-Dichloro-3-pyridinemethanol: Similar structure with a hydroxyl group instead of a nitrile group.

Uniqueness

2-(2,6-Dichloropyridin-3-yl)acetonitrile is unique due to the combination of its chlorinated pyridine ring and the nitrile group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(2,6-dichloropyridin-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-6-2-1-5(3-4-10)7(9)11-6/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHUEZNKFDLZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CC#N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201292632
Record name 2,6-Dichloro-3-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58596-63-7
Record name 2,6-Dichloro-3-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58596-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-3-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Potassium cyanide (1.0 g) was dissolved in water by heating to 40° C. A mixture of 3-bromomethyl-2,6-dichloro-pyridine, 3,3-dibromomethyl-2,6-dichloro-pyridine, and 2,6-dichloro-3-methyl-pyridine (Example 4.1) (3.2 g) suspended in ethanol (20 ml) was added dropwise at 40° C. over a period of 30 minutes. The reaction mixture was heated to reflux for 3 hours. The reaction mixture was cooled to 40° C. and another equivalent of potassium cyanide was added. The reaction mixture was heated to reflux for a further 3 hours and then stored at ambient temperature for 16 hours. The reaction mixture was filtered to remove the solids and the solids were washed with ethyl acetate. The combined filtrates were concentrated. The residue was diluted with ethyl acetate. The organic solution washed with aqueous sodium hydrogen carbonate (saturated) and brine, dried over magnesium sulfate, and concentrated. This residue was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane from 3:100 to 1:1) to give slightly impure (2,6-dichloro-pyrid-3-yl)-acetonitrile (1.5 g) which solidified on standing. This material was used without further purification. 1H-NMR (400 MHz, CDCl3): 3.83 (s, 2H), 7.37 (d, 1H), 7.85 (d, 1H) ppm.
Quantity
1 g
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reactant
Reaction Step One
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solvent
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0 (± 1) mol
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reactant
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3,3-dibromomethyl-2,6-dichloro-pyridine
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3.2 g
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20 mL
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Synthesis routes and methods II

Procedure details

2 g of 2,6-dichloro-3-chloromethyl-pyridine in 8 ml of ethanol at ambient temperature was treated with 0.57 g of NaCN. The resulting brown suspension was refluxed for 2 h. Ethanol was removed by evaporation under reduced pressure and the residue was taken-up in water and ethyl acetate. The aqueous layer was washed twice with ethyl acetate. The organic phases were combined, dried over anhydrous sodium sulphate, filtered and concentrated. 2.05 g of crude 2,6-dichloro-pyridin-3-yl)-acetonitrile was obtained as brown solid which was used in the next step without further purification. 1H-NMR (CDCl3): 7.86 ppm (d, 1H), 7.38 ppm (d, 1H), 3.84 ppm (s, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.57 g
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reactant
Reaction Step One
Quantity
8 mL
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solvent
Reaction Step One

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